2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

Catalog No.
S13803895
CAS No.
M.F
C11H14BrNO2
M. Wt
272.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphen...

Product Name

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

IUPAC Name

2-[amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

InChI

InChI=1S/C11H14BrNO2/c1-15-9-5-7(12)4-8(11(9)14)10(13)6-2-3-6/h4-6,10,14H,2-3,13H2,1H3

InChI Key

AJVZJBRNQXPKOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(C2CC2)N)Br

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol is a chemical compound with the molecular formula C11H14BrNO2C_{11}H_{14}BrNO_2 and a molecular weight of 272.14 g/mol. It features a bromine atom, a methoxy group, and an amino group attached to a cyclopropylmethyl moiety. This unique structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: The bromine atom can be reduced, leading to dehalogenated products.
  • Substitution: The bromine atom is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol exhibits potential biological activities. It has been investigated for its role as an enzyme inhibitor and may have applications in treating inflammatory diseases or cancer due to its ability to interact with specific biological targets. The presence of both the amino and bromine groups enhances its reactivity and selectivity towards certain enzymes.

The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol typically involves multiple steps:

  • Bromination: Starting with 2-methoxyphenol, bromination introduces the bromine atom at the desired position on the aromatic ring.
  • Formation of Amino Group: The cyclopropylmethyl amine is introduced through a reaction with an appropriate precursor under controlled conditions.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.

These methods can be adapted for industrial production, utilizing continuous flow reactors to enhance efficiency.

2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol has several applications:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent due to its biological activity.
  • Organic Synthesis: The compound serves as a building block for more complex organic molecules.
  • Research Tools: Used in studies investigating enzyme inhibition and other biological pathways.

Interaction studies have shown that this compound may bind to specific enzymes or receptors, potentially modulating their activity. By understanding these interactions, researchers can elucidate its mechanism of action and optimize its efficacy as a therapeutic agent. Molecular docking studies have indicated that the compound can effectively bind to active sites of target enzymes, influencing their function.

Several compounds share structural similarities with 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-methoxyphenolLacks amino-cyclopropyl groupSimpler structure with fewer functional groups
4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenolContains fluorine instead of cyclopropylDifferent reactivity due to fluorine
2-Bromo-4-methylphenolDifferent substitution patternNo amino or methoxy groups

Uniqueness

The uniqueness of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol lies in its combination of both bromine and amino-cyclopropyl functionalities. This distinctive arrangement not only enhances its chemical reactivity but also contributes significantly to its potential biological activities, making it a valuable compound in both research and industrial applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

271.02079 g/mol

Monoisotopic Mass

271.02079 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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